4-(Methylamino)-3-nitrobenzoic-d3 Acid
Description
Contextualization within Substituted Benzoic Acid Derivatives Research
Substituted benzoic acid derivatives are a cornerstone of modern chemical research and industry. Their structural motif is prevalent in pharmaceuticals, agrochemicals, dyes, and polymers. Research in this area is vast and focuses on several key aspects: developing novel synthetic routes to access complex substitution patterns, exploring the structure-activity relationships of new derivatives, and utilizing them as versatile intermediates for further chemical transformations. srinichem.comnih.gov The parent compound, 4-(Methylamino)-3-nitrobenzoic acid, is a valuable synthetic intermediate itself. srinichem.com It possesses multiple functional groups—a carboxylic acid, a secondary amine, and a nitro group—that can be selectively manipulated. For instance, the nitro group can be reduced to an amine, providing a pathway to diamino benzoic acid derivatives, which are precursors to various heterocyclic compounds and polymers. jsynthchem.comsamdc.edu.in The presence of both electron-donating (methylamino) and electron-withdrawing (nitro, carboxyl) groups on the aromatic ring creates a unique electronic environment that influences its reactivity in electrophilic and nucleophilic substitution reactions.
Significance of Stable Isotope Labeling (Deuterium) in Chemical Investigations
Stable isotope labeling is a powerful technique that involves the incorporation of a non-radioactive isotope into a molecule to trace its fate or quantify its presence in various chemical and biological systems. nih.govnih.gov Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for this purpose due to the low natural abundance of deuterium (0.015%) and the significant mass difference compared to protium (B1232500) (¹H). oup.com
The primary application of deuterium-labeled compounds, such as 4-(Methylamino)-3-nitrobenzoic-d3 Acid, is in quantitative analysis using mass spectrometry (MS). nih.gov The labeled compound serves as an ideal internal standard because it is chemically identical to its unlabeled counterpart (the analyte) but can be distinguished by its higher mass. oup.com When added to a complex sample at a known concentration, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. The ratio of the signal intensity of the labeled standard to the unlabeled analyte allows for precise and accurate quantification, correcting for sample loss during preparation and variations in instrument response.
Furthermore, deuterium labeling is instrumental in elucidating reaction mechanisms through the study of the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and consequently, reactions that involve the cleavage of this bond proceed at a slower rate. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if a specific C-H bond cleavage is part of the rate-determining step of a reaction. In medicinal chemistry, "precision deuteration" is explored to enhance a drug's metabolic stability by slowing down metabolism at specific sites, potentially improving its pharmacokinetic profile. biojiva.com
| Application Area | Principle of Use | Specific Example |
|---|---|---|
| Quantitative Mass Spectrometry | Serves as an internal standard that is chemically identical to the analyte but mass-differentiable. nih.govoup.com | Quantifying a drug metabolite in plasma samples. |
| Mechanistic Studies | Utilizes the Kinetic Isotope Effect (KIE) to determine if C-H bond breaking is rate-limiting. | Studying the mechanism of an enzyme-catalyzed oxidation reaction. |
| Metabolic Fate Studies | Acts as a tracer to follow the metabolic pathways of a compound in a biological system without radioactivity. | Identifying the metabolites of a new drug candidate in vivo. |
| Medicinal Chemistry | Strategically replacing hydrogen with deuterium can slow metabolic degradation, improving drug pharmacokinetics. biojiva.com | Developing a "heavy drug" with a longer half-life. |
Overview of Research Trajectories for Aromatic Nitro and Amine Compounds
Aromatic compounds containing both nitro and amino groups are a significant class of chemicals with wide-ranging industrial applications, including the manufacturing of dyes, pharmaceuticals, and explosives. researchgate.net Research in this field generally follows several key trajectories:
Synthesis and Functionalization: A primary focus is on the selective synthesis of these molecules. This often involves electrophilic nitration of an aromatic amine or nucleophilic substitution of a halogen on a nitroaromatic ring. guidechem.comgoogle.com The challenge lies in controlling the regioselectivity of these reactions to obtain the desired isomer.
Reduction of Nitro Groups: The selective reduction of the nitro group to an amine is one of the most important transformations in organic synthesis, as it provides access to aromatic amines, which are crucial building blocks. jsynthchem.com A vast body of research is dedicated to developing mild and selective reducing agents and catalytic systems (e.g., using iron, tin, or catalytic hydrogenation) that can perform this conversion without affecting other functional groups in the molecule. samdc.edu.in
Environmental and Toxicological Studies: Many aromatic nitro and amino compounds are considered environmental pollutants. researchgate.netresearchgate.net Consequently, a significant area of research involves studying their environmental fate, biodegradation pathways, and toxicological profiles. This includes understanding their metabolic activation into potentially carcinogenic species. researchgate.net
Application in Materials Science: The unique electronic properties conferred by the push-pull system of an electron-donating amino group and an electron-withdrawing nitro group make these compounds interesting for applications in nonlinear optics and as chromophores in dyes and pigments. researchgate.net
Scope and Academic Relevance of Studying this compound
The academic and research relevance of this compound is highly specific and lies almost exclusively in its use as an analytical tool. While its unlabeled counterpart is an intermediate in organic synthesis, guidechem.comchemicalbook.com the deuterated version is synthesized for use in applications where precise measurement is critical.
The primary scope of its application is as an internal standard for the quantitative analysis of 4-(Methylamino)-3-nitrobenzoic acid via chromatographic methods coupled with mass spectrometry (e.g., LC-MS or GC-MS). This is particularly relevant in fields such as:
Pharmacokinetic studies: If the parent compound were part of a drug discovery program, the deuterated standard would be essential for measuring its concentration and that of its metabolites in biological fluids like blood or urine.
Environmental monitoring: To accurately quantify trace levels of 4-(Methylamino)-3-nitrobenzoic acid as a potential pollutant or degradation product in environmental samples.
Process chemistry: For precise monitoring of the concentration of the compound during chemical manufacturing to optimize reaction conditions and ensure quality control.
Beyond its role as a quantitative standard, it could potentially be used in mechanistic studies involving the methylamino group. For example, if a reaction involved the abstraction of a hydrogen atom from the methyl group, a kinetic isotope effect study using this d3-labeled compound could provide definitive evidence for that mechanistic step.
| Property | 4-(Methylamino)-3-nitrobenzoic Acid | This compound |
|---|---|---|
| CAS Number | 41263-74-5 | 41263-74-5 (Unlabeled) scbt.com |
| Molecular Formula | C₈H₈N₂O₄ chemicalbook.com | C₈H₅D₃N₂O₄ scbt.com |
| Molecular Weight | 196.16 g/mol chemicalbook.com | 199.18 g/mol scbt.com |
| Appearance | Pale yellow to deep yellow crystal powder | Data not specified, expected to be similar to unlabeled |
| Melting Point | 310 °C tcichemicals.com | Data not specified, expected to be similar to unlabeled |
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O4 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
3-nitro-4-(trideuteriomethylamino)benzoic acid |
InChI |
InChI=1S/C8H8N2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12)/i1D3 |
InChI Key |
KSMLIIWEQBYUKA-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methylamino 3 Nitrobenzoic D3 Acid
Strategies for Deuterium (B1214612) Incorporation in Aromatic Systems
The introduction of deuterium into aromatic molecules can be achieved through various methods, each with its own advantages and limitations regarding efficiency, selectivity, and substrate scope.
Hydrogen-Deuterium Exchange (H/D Exchange) Mechanisms for Deuterated Aromatic Acids
Hydrogen-Deuterium (H/D) exchange is a common and direct method for introducing deuterium into organic molecules. For aromatic acids, this can be achieved under acidic or metal-catalyzed conditions.
Acid-Catalyzed H/D Exchange: This method typically involves treating the aromatic compound with a deuterated acid, where the deuterium source is often heavy water (D₂O) or a deuterated mineral acid like D₂SO₄. nih.govyoutube.com The mechanism proceeds via an electrophilic aromatic substitution where a deuteron (B1233211) (D⁺) acts as the electrophile. The reaction is generally favored at electron-rich positions of the aromatic ring. nih.gov For aromatic carboxylic acids, the carboxylic acid group is a deactivating meta-director, which can make exchange slower than for activated systems. However, the use of strong deuterated acids can facilitate the exchange. researchgate.net For instance, deuterated trifluoroacetic acid has been used as both the solvent and deuterium source for H/D exchange in various aromatic amines and amides. nih.govresearchgate.net
Metal-Catalyzed H/D Exchange: Transition metal catalysts are highly effective for H/D exchange on aromatic rings, often under milder conditions than acid-catalyzed methods. researchgate.netresearchgate.net Catalysts such as platinum on carbon (Pt/C), palladium on carbon (Pd/C), and rhodium complexes are frequently used with D₂O as the deuterium source. researchgate.netresearchgate.net Platinum catalysts have shown a higher tendency for deuteration of aromatic positions compared to palladium, which may favor aliphatic positions. researchgate.net Ruthenium complexes have also been employed for efficient deuteration of aromatic and heteroaromatic substrates using D₂O. documentsdelivered.com The choice of catalyst can influence the selectivity and efficiency of the deuterium incorporation.
| Catalyst System | Deuterium Source | Typical Conditions | Notes |
| Deuterated Acids (e.g., D₂SO₄, CF₃COOD) | D₂O, CF₃COOD | Varies, can require elevated temperatures | Mechanism is electrophilic aromatic substitution. nih.govresearchgate.net |
| Pt/C | D₂O | Room temperature to elevated temperatures | Effective for aromatic ring deuteration. researchgate.net |
| Pd/C | D₂O | Varies, can require elevated temperatures | May show preference for benzylic positions over aromatic C-H. researchgate.net |
| Rhodium Complexes | D₂O | Varies | Can be used for H/D exchange of aminobenzoic acids. researchgate.net |
| Ruthenium Complexes | D₂O | As low as 50 °C | Efficient for aromatic and heteroaromatic substrates. documentsdelivered.com |
Stereoselective and Site-Specific Deuteration Approaches
Achieving site-specific deuteration is crucial for many applications. The regioselectivity of H/D exchange is often governed by the electronic properties of the substituents on the aromatic ring.
In acid-catalyzed exchange, electron-donating groups direct deuteration to ortho and para positions, while electron-withdrawing groups direct to the meta position. nih.gov For metal-catalyzed reactions, directing groups can be used to achieve ortho-deuteration. For example, carboxylic acid groups can direct ortho-deuteration with certain palladium or rhodium catalysts. researchgate.net The steric accessibility of a C-H bond can also influence the site of deuteration. nih.gov
For the synthesis of a specifically deuterated compound like 4-(Methylamino)-3-nitrobenzoic-d3 Acid, the directing effects of the substituents (carboxyl, amino, and nitro groups) must be carefully considered at the stage of deuterium incorporation. For instance, an amino group is a strong ortho, para-director, which would influence the position of deuteration if the exchange is performed after its introduction.
Utilization of Deuterated Precursors in Multi-Step Synthesis
An alternative to direct H/D exchange on the final molecule is to use a deuterated starting material and carry it through a synthetic sequence. google.com This approach can provide unambiguous placement of deuterium atoms. For the synthesis of this compound, one could envision starting with a deuterated benzoic acid or a deuterated aniline (B41778) derivative.
The synthesis of deuterated precursors can be achieved through various methods, including the H/D exchange of simpler aromatic compounds. ansto.gov.auansto.gov.au These deuterated building blocks are then used in subsequent reactions to construct the more complex target molecule. beilstein-archives.orgbeilstein-journals.orgresearchgate.netresearchgate.net This strategy is particularly useful when direct H/D exchange on the final product is inefficient or leads to a mixture of isomers.
Precursor Synthesis and Functional Group Interconversions Leading to the Nitrobenzoic Acid Scaffold
The synthesis of the 4-(Methylamino)-3-nitrobenzoic acid backbone requires the introduction of the nitro and methylamino groups onto a benzoic acid ring. The order of these transformations is critical to achieve the desired substitution pattern.
Nitration Chemistry for Aromatic Ring Functionalization
Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group (-NO₂) onto an aromatic ring. The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). truman.eduyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). youtube.com
When nitrating benzoic acid, the carboxylic acid group acts as a deactivating group and a meta-director. truman.eduquora.com This means the incoming nitro group will predominantly add to the position meta to the carboxyl group, yielding 3-nitrobenzoic acid. quora.com The reaction conditions, particularly temperature, need to be carefully controlled to avoid the formation of dinitrated byproducts. truman.eduquora.com
| Reactant | Reagents | Major Product | Reference |
| Benzoic Acid | conc. HNO₃, conc. H₂SO₄ | 3-Nitrobenzoic Acid | truman.eduquora.com |
| Methyl Benzoate | conc. HNO₃, conc. H₂SO₄ | Methyl 3-nitrobenzoate | rsc.org |
Amination Reactions of Benzoic Acid Derivatives
The introduction of an amino group onto a benzoic acid derivative can be accomplished through several methods. A common strategy involves the reduction of a nitro group. For example, 3-nitrobenzoic acid can be reduced to 3-aminobenzoic acid.
Direct amination of benzoic acid derivatives is also possible. For instance, late-stage C-H amination has been achieved using iridium-catalyzed reactions, which can selectively introduce an amino group ortho to a carboxylic acid directing group. nih.gov Another approach is decarboxylative amination, which allows for the conversion of benzoic acids to anilines. rsc.org
In the context of synthesizing 4-(Methylamino)-3-nitrobenzoic acid, a plausible route would involve the nitration of a 4-aminobenzoic acid derivative or the amination of a 3-nitrobenzoic acid derivative. The direct reaction of benzoic acid with methylamine (B109427) forms an amide, not an aminobenzoic acid. youtube.com Therefore, indirect methods are necessary. A common synthetic route to N-alkylated anilines involves the reaction of an aniline with an alkyl halide or reductive amination.
A potential synthetic pathway to the target molecule could involve the nitration of 4-chlorobenzoic acid, followed by nucleophilic aromatic substitution of the chlorine with methylamine, and finally, deuteration. The order of these steps would be crucial to ensure the correct regiochemistry.
Orthogonal Protecting Group Strategies for Selective Synthesis
The synthesis of this compound is a multistep process that requires the careful protection of both the amino and carboxylic acid functionalities to ensure selective transformations. An orthogonal protecting group strategy is paramount, allowing for the sequential deprotection of one group without affecting the other, which is essential for reactions like nitration and N-alkylation. organic-chemistry.orgnih.govnih.gov
For the carboxylic acid moiety, esterification is a common and effective protection method. Methyl or benzyl (B1604629) esters are often employed as they are generally stable under various reaction conditions. oup.comlibretexts.org Benzyl esters, for instance, can be cleaved by hydrogenolysis, a mild condition that is orthogonal to many other protecting groups. libretexts.org The use of tert-butyl esters is another viable option, as they can be removed under acidic conditions which might not affect other protecting groups. libretexts.org
The amino group requires protection that is stable under the harsh, acidic conditions of nitration. Acylation to form an amide is a widely used strategy. doubtnut.com For example, the acetyl group can protect the amine during nitration. However, the removal of an acetyl group often requires strong acidic or basic hydrolysis, which could also cleave an ester protecting group. A more sophisticated approach involves the use of carbamates, such as the tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups. The Boc group is acid-labile, while the Fmoc group is base-labile, offering a high degree of orthogonality. organic-chemistry.orgmasterorganicchemistry.com
A plausible orthogonal strategy for the synthesis of this compound could involve the protection of the carboxylic acid as a benzyl ester and the amino group as a Boc group. The Boc group is stable enough for certain nitration procedures and can be selectively removed with acid to free the amine for the subsequent deuteromethylation, while the benzyl ester remains intact. The benzyl ester can then be removed in the final step via hydrogenolysis.
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality |
| Carboxylic Acid | Benzyl (Bn) | Benzyl alcohol, acid catalyst | H2, Pd/C (Hydrogenolysis) | Stable to acidic/basic deprotection of amine PG |
| Carboxylic Acid | tert-Butyl (tBu) | Isobutylene, acid catalyst | Trifluoroacetic acid (TFA) | Stable to basic deprotection of amine PG |
| Amino | Acetyl (Ac) | Acetic anhydride (B1165640) or acetyl chloride | Strong acid or base hydrolysis | Limited orthogonality with esters |
| Amino | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Trifluoroacetic acid (TFA) | Stable to hydrogenolysis and mild base |
| Amino | 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Piperidine (base) | Stable to acid and hydrogenolysis |
Detailed Synthetic Routes to this compound
The synthesis of this compound can be approached through a carefully designed sequence of reactions that incorporates the deuterium label at a specific step. A logical route involves the initial synthesis of a protected 4-amino-3-nitrobenzoic acid backbone, followed by the introduction of the trideuteromethyl group.
A common starting material for the synthesis of the non-deuterated analog is 4-chlorobenzoic acid. guidechem.comgoogle.com This can be nitrated to yield 4-chloro-3-nitrobenzoic acid. The subsequent nucleophilic aromatic substitution with methylamine furnishes 4-(methylamino)-3-nitrobenzoic acid. For the deuterated analog, a similar pathway could be envisioned using trideuteromethylamine. However, handling gaseous and expensive deuterated reagents can be challenging.
A more practical and widely adopted approach is to first construct the 4-amino-3-nitrobenzoic acid framework and then introduce the trideuteromethyl group in a later step. This can begin with 4-aminobenzoic acid. To control the regioselectivity of the subsequent nitration, both the amino and carboxylic acid groups need to be protected. For instance, 4-aminobenzoic acid can be esterified to its methyl ester. bond.edu.aubond.edu.au The amino group can then be protected, for example, by acylation. doubtnut.com Nitration of this doubly protected species is expected to proceed at the position ortho to the activating amino group and meta to the deactivating ester and nitro groups, yielding the desired 3-nitro derivative.
Following nitration, the protecting group on the nitrogen is selectively removed to give methyl 4-amino-3-nitrobenzoate. This intermediate is then poised for the crucial N-trideuteromethylation step.
The optimization of reaction conditions is critical at each stage of the synthesis to maximize yields and minimize side products. During the nitration of the protected 4-aminobenzoic acid derivative, the choice of nitrating agent and reaction temperature is crucial to prevent over-nitration or degradation of the starting material. A mixture of nitric acid and sulfuric acid is commonly used, but milder conditions might be necessary depending on the stability of the protecting groups. orgsyn.org
For the N-trideuteromethylation of the 4-amino-3-nitrobenzoate intermediate, several parameters need to be optimized. This includes the choice of the deuterated methyl source, the catalyst, the base, the solvent, and the reaction temperature. Deuterated methanol (B129727) (CD3OD) is an economical and readily available source for the trideuteromethyl group. oup.comresearchgate.net The reaction is typically catalyzed by transition metal complexes, with ruthenium and iridium-based catalysts showing high efficacy. oup.comresearchgate.netresearchgate.net The choice of base, often a carbonate or an alkoxide, can significantly influence the reaction rate and yield. The temperature is also a critical parameter, with reactions often requiring heating to proceed at a reasonable rate. Optimization would involve screening various catalysts, bases, and temperatures to achieve high conversion and isotopic incorporation.
| Reaction Step | Key Parameters for Optimization | Typical Conditions/Reagents |
| Esterification | Acid catalyst, temperature, reaction time | Methanol, H2SO4 (cat.), reflux |
| N-Protection | Reagent stoichiometry, base, temperature | (Boc)2O, triethylamine, room temperature |
| Nitration | Nitrating agent, temperature, reaction time | HNO3/H2SO4, 0 °C to room temperature |
| N-Deprotection | Acid/base concentration, temperature | TFA in dichloromethane (B109758) for Boc; Piperidine for Fmoc |
| N-Trideuteromethylation | Catalyst, deuterated source, base, temperature | Ru or Ir catalyst, CD3OD, Cs2CO3, 120-140 °C |
| Ester Deprotection | Hydrolysis conditions (acid/base) or hydrogenolysis | LiOH or NaOH for methyl ester; H2, Pd/C for benzyl ester |
Catalytic methods are at the forefront of modern organic synthesis, and they play a pivotal role in the efficient and selective synthesis of deuterated compounds. In the context of this compound, the key catalytic step is the N-trideuteromethylation of the 4-amino-3-nitrobenzoate intermediate.
The "hydrogen borrowing" or "hydrogen autotransfer" mechanism is a powerful strategy for the N-alkylation of amines with alcohols. organic-chemistry.orglibretexts.org In this process, a transition metal catalyst temporarily oxidizes the alcohol (in this case, deuterated methanol) to an aldehyde (deuterated formaldehyde). This intermediate then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the hydrogen (or deuterium) that was borrowed from the alcohol.
Ruthenium and iridium complexes are particularly effective catalysts for this transformation. oup.comlibretexts.orgresearchgate.netsci-hub.se For instance, ruthenium(II) complexes, often in combination with a weak base like cesium carbonate, have been shown to catalyze the N-methylation of anilines with methanol with high efficiency. oup.comresearchgate.net Deuterium labeling studies using deuterated methanol have confirmed the viability of this method for introducing trideuteromethyl groups. researchgate.net The choice of ligands on the metal center can be tuned to optimize the catalytic activity and selectivity for a specific substrate.
| Catalyst Type | Example Catalyst | Deuterated Source | Typical Base | Key Features |
| Ruthenium-based | (DPEPhos)RuCl2PPh3 | CD3OD | Cs2CO3 | High efficiency, compatible with weak bases |
| Ruthenium-based | Cyclometalated Ru complexes | CD3OD | NaOH | Operates under mild conditions (e.g., 60 °C) |
| Iridium-based | Ir(I) complexes with NHC ligands | CD3OD | Cs2CO3 | High activity and selectivity |
Purification and Isolation Techniques for Labeled Organic Compounds
The purification of the final deuterated product, this compound, is a critical step to ensure high isotopic and chemical purity. The primary challenge is often the separation of the desired deuterated compound from its non-deuterated (protio) or partially deuterated isotopologues.
High-performance liquid chromatography (HPLC) is a powerful technique for the purification of labeled compounds. acs.orghelsinki.fi Reversed-phase HPLC, using a C18 column, is commonly employed for the separation of aromatic compounds. The separation of isotopologues can be challenging due to their very similar physical properties. However, subtle differences in retention times can sometimes be exploited for separation. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and the use of additives like trifluoroacetic acid, can be optimized to enhance separation. acs.org
Other chromatographic techniques, such as gas chromatography (GC), can also be used for the separation of volatile deuterated compounds, although this would require derivatization of the carboxylic acid to a more volatile ester. For non-volatile compounds, preparative thin-layer chromatography (TLC) can be a viable option for small-scale purifications.
Sophisticated Spectroscopic and Analytical Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Enriched Molecules
NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. For deuterium-enriched molecules, specific NMR methods are essential for comprehensive characterization.
Deuterium (B1214612) NMR (²H NMR) is a specialized technique that directly observes the deuterium nucleus. youtube.com Unlike proton (¹H) NMR, ²H NMR specifically detects signals from deuterium atoms, making it an unambiguous method to verify the success of deuteration. wikipedia.org For 4-(Methylamino)-3-nitrobenzoic-d3 Acid, a distinct peak corresponding to the deuterated methyl (-CD₃) group will be present in the ²H NMR spectrum, while being absent in the ¹H NMR spectrum. wikipedia.orgquora.com
The chemical shift of the deuterium signal is similar to that of a proton in the same chemical environment, allowing for the confirmation of the label's position. wikipedia.org Furthermore, the integration of the deuterium signal, when compared against a known standard, allows for the quantitative determination of isotopic enrichment or the deuterium atom percentage. sigmaaldrich.com This analysis is crucial for ensuring the quality and reliability of the labeled compound for its intended applications. sigmaaldrich.com
Table 1: Representative ²H NMR Data for Positional and Purity Analysis
| Parameter | Expected Value for this compound | Purpose |
|---|---|---|
| Chemical Shift (δ) | ~2.9 - 3.1 ppm (relative to a standard) | Confirms the deuterium is on the methyl group. |
| Signal Multiplicity | Singlet (broadened due to quadrupolar relaxation) | Consistent with a -CD₃ group. |
| Signal Integration | Proportional to deuterium concentration | Used to calculate isotopic purity/enrichment. |
The substitution of hydrogen with deuterium induces small but measurable changes in the chemical shifts of nearby nuclei in both ¹H and ¹³C NMR spectra, a phenomenon known as the deuterium-induced isotope effect. fu-berlin.denih.gov These shifts are valuable for confirming the site of deuteration and studying subtle molecular properties. huji.ac.il
α-Isotope Effect : The carbon atom directly bonded to deuterium (the α-carbon of the -CD₃ group) will exhibit a significant upfield shift in the ¹³C NMR spectrum. One-bond isotope shifts from deuterium substitution typically range from 0.2 to 1.5 ppm. huji.ac.il
β-Isotope Effect : The nitrogen atom and the aromatic carbon attached to the methylamino group (β-positions) will also experience a smaller upfield shift, typically around 0.1 ppm. huji.ac.il
Long-Range Effects : Isotope effects can be transmitted over several bonds, with three-bond effects often ranging from -0.02 to 0.07 ppm. huji.ac.il These long-range effects can provide detailed information about molecular conformation and bonding pathways. rsc.org
Advanced two-dimensional (2D) NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can be employed with deuterium decoupling to precisely correlate the positions of protons and carbons, further confirming the specific location of the deuterium label. cdnsciencepub.com
Table 2: Predicted Deuterium-Induced Isotope Shifts in ¹³C NMR
| Carbon Position | Expected Chemical Shift (Non-labeled) | Isotope Effect | Predicted Chemical Shift (d3-labeled) |
|---|---|---|---|
| Methyl Carbon (-CH₃) | ~30 ppm | α-effect (upfield shift) | ~29.5 ppm |
| Aromatic C4 (C-N) | ~150 ppm | β-effect (upfield shift) | ~149.9 ppm |
| Aromatic C5 | ~110 ppm | γ-effect (small upfield/downfield shift) | ~110.0 ppm |
Mass Spectrometry (MS) Applications in Isotopic Labeling Studies
Mass spectrometry is indispensable for the analysis of isotopically labeled compounds, providing precise mass information and enabling their use in quantitative studies.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of a compound's elemental composition. rsc.orgyoutube.com For this compound, HRMS is used to validate its molecular formula, C₈H₅D₃N₂O₄. scbt.com By comparing the experimentally measured exact mass to the theoretically calculated mass, the presence of the three deuterium atoms is confirmed, distinguishing it from its non-deuterated analog and any potential impurities. rsc.org
Table 3: HRMS Molecular Formula Validation
| Parameter | Value for this compound |
|---|---|
| Molecular Formula | C₈H₅D₃N₂O₄ |
| Theoretical Exact Mass | 199.0783 |
| Acceptable Measured Mass Range (at 5 ppm) | 199.0773 - 199.0793 |
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative technique that utilizes a stable isotope-labeled version of an analyte as an internal standard. nih.gov this compound is an ideal internal standard for the quantification of its non-deuterated counterpart. scioninstruments.com Because the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. scioninstruments.comresearchgate.net
However, the labeled standard is easily distinguished from the analyte by its higher mass-to-charge (m/z) ratio. By adding a known amount of the deuterated standard to a sample, the concentration of the unlabeled analyte can be calculated with high precision and accuracy, as the ratio of the two compounds corrects for variations in sample preparation, injection volume, and instrument response. nih.gov While highly effective, care must be taken to ensure that there is no isotopic exchange of deuterium for hydrogen during sample workup and that the deuterated standard does not chromatographically separate from the analyte, which can sometimes occur with deuterium-labeled compounds. hilarispublisher.commyadlm.org
Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion and analyze its product ions, providing valuable structural information. nih.gov The fragmentation pattern of this compound can be predicted based on its functional groups.
Table 4: Predicted Key MS/MS Fragments for [M-H]⁻ Ion of this compound (Precursor m/z 198.07)
| Fragmentation | Lost Neutral Moiety | Predicted Fragment m/z |
|---|---|---|
| Decarboxylation | CO₂ | 154.07 |
| Loss of Water | H₂O | 180.06 |
| Loss of Nitro Group | NO₂ | 152.08 |
| Loss of Deuterated Methyl Radical | •CD₃ | 180.03 |
Vibrational Spectroscopy (IR and Raman) for Understanding Deuteration Effects
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed characterization of isotopically labeled molecules like this compound. The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in the methylamino group induces predictable changes in the vibrational modes of the molecule. These changes, observable in IR and Raman spectra, provide profound insights into the molecular structure, bonding, and dynamics.
In 4-Methyl-3-nitrobenzoic Acid, key vibrational modes are associated with its functional groups: the carboxylic acid (–COOH), the nitro group (–NO₂), and the methylamino group (–NHCH₃). scirp.orgresearchgate.net The deuteration specifically targets the methyl group, changing it to –NHCD₃. While the vibrations of the carboxylic acid, nitro group, and the aromatic ring are largely unaffected, the modes involving the methyl group exhibit significant isotopic shifts. cdnsciencepub.com The analysis of these shifts allows researchers to confirm the site of deuteration and to study the subtle effects of this isotopic substitution on the molecule's intermolecular interactions.
Deuteration has a marked influence on the properties of hydrogen bonds due to the difference in mass and zero-point energy between protium and deuterium. rsc.org The N-H group of the methylamino moiety and the O-H group of the carboxylic acid can participate in intermolecular hydrogen bonding. While the primary deuteration in this compound is on the methyl carbon, secondary effects on adjacent bonds and interactions can be probed.
Research on similar deuterated systems shows that replacing hydrogen with deuterium in a bond (e.g., O-H to O-D or N-H to N-D) typically results in a lower vibrational stretching frequency and a shorter, stronger bond. nih.gov This phenomenon, known as the Ubbelohde effect, can alter the geometry and strength of hydrogen-bonded networks. aps.org Although the deuteration is on the methyl group (C-D), its electronic and steric influence can subtly affect the adjacent N-H bond and its participation in hydrogen bonding. Vibrational spectroscopy can detect the small frequency shifts in the N-H stretching and bending modes that result from these secondary isotope effects.
Furthermore, studying the vibrational spectra under different conditions (e.g., temperature, solvent) can provide information on the dynamics of proton or deuteron (B1233211) transfer, a fundamental process in many chemical and biological reactions. The change in mass affects the tunneling ability of the nucleus, with deuterons tunneling less readily than protons. rsc.org This kinetic isotope effect is a cornerstone of mechanistic studies, and vibrational spectroscopy provides the foundational data for understanding these dynamics at a molecular level.
Table 1: General Effects of Deuteration on Hydrogen Bonds
| Property | Effect of Deuteration (X-H vs. X-D) | Spectroscopic Observation |
|---|---|---|
| Vibrational Frequency | The X-D stretching frequency is significantly lower than the X-H stretching frequency. nih.gov | Redshift of the O-H or N-H stretching band in the IR/Raman spectrum. |
| Bond Length | The X-D bond is typically shorter and stronger than the X-H bond. nih.gov | Subtle changes in rotational constants or diffraction data; inferred from vibrational data. |
| Hydrogen Bond Strength | Can be strengthened or weakened depending on the molecular system and quantum anharmonic couplings. aps.orgresearchgate.net | Shifts in the vibrational frequencies of modes involved in the hydrogen bond. |
| Proton/Deuteron Transfer | The rate of transfer is typically slower for deuterium (kinetic isotope effect). rsc.org | Can be studied using time-resolved vibrational spectroscopy. |
Isotopic perturbation refers to the changes in a molecule's vibrational spectrum that arise directly from isotopic substitution. nih.gov The frequency of a vibrational mode is dependent on the masses of the atoms involved. Replacing a lighter isotope (¹H) with a heavier one (²H) increases the reduced mass of the vibrating system, leading to a decrease in the vibrational frequency.
For this compound, the most significant perturbations are observed for the vibrational modes of the methyl group. The C-D stretching vibrations are expected at significantly lower wavenumbers (approx. 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (approx. 2800-3000 cm⁻¹). mdpi.com Similarly, the C-D bending and rocking modes will also be shifted to lower frequencies relative to their C-H counterparts. These shifts are highly characteristic and serve as definitive spectral signatures for confirming the successful and specific incorporation of deuterium.
This isotopic perturbation is a valuable tool in vibrational assignments. By comparing the spectra of the deuterated and non-deuterated compounds, ambiguous peaks can be assigned with greater confidence. For instance, a peak that shifts significantly upon deuteration of the methyl group can be confidently assigned to a vibrational mode involving that group.
Table 2: Expected Isotopic Shifts in Vibrational Modes for this compound
| Vibrational Mode | Typical Frequency Range (Protiated, cm⁻¹) | Expected Frequency Range (Deuterated, cm⁻¹) |
|---|---|---|
| Methyl C-H Stretch | 2850 - 2960 | Not present |
| Methyl C-D Stretch | Not present | ~2100 - 2250 |
| Methyl C-H Bending | 1375 - 1465 | Shifted to lower frequency |
| N-H Stretch | 3300 - 3500 | 3300 - 3500 (minor secondary shifts possible) |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 researchgate.net | 1680 - 1710 (minor secondary shifts possible) |
| NO₂ Asymmetric Stretch | ~1528 researchgate.net | ~1528 (minor secondary shifts possible) |
| NO₂ Symmetric Stretch | ~1340 researchgate.net | ~1340 (minor secondary shifts possible) |
Chromatographic Techniques for Purity Assessment and Isomeric Separation
Chromatographic methods are indispensable for determining the chemical and isotopic purity of this compound. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are employed for this purpose. nih.govnih.gov
The primary goal is to quantify the isotopic enrichment, which is the percentage of molecules that contain the desired number of deuterium atoms. HPLC or GC can separate the deuterated compound (d3) from its non-deuterated (d0) and partially deuterated (d1, d2) counterparts. nih.gov Mass spectrometry detection allows for precise quantification of the relative abundance of each isotopologue.
Separation of isotopologues by chromatography is possible due to the "isotope effect," where deuterated compounds exhibit slightly different retention behavior compared to their protiated analogs. nih.gov In reversed-phase HPLC, deuterated compounds are often slightly less retained and elute earlier, an "inverse isotope effect," because C-D bonds are less polarizable than C-H bonds. oup.com Conversely, in normal-phase or gas chromatography, a "normal isotope effect" may be observed where the heavier isotopologue is retained longer. nih.gov The choice of stationary phase and mobile phase is critical for achieving baseline separation. molnar-institute.com
These techniques are also crucial for separating the target compound from any structural isomers or synthesis-related impurities, ensuring the high chemical purity required for research applications.
Table 3: Chromatographic Methods for Analysis of Deuterated Compounds
| Technique | Principle of Separation | Application for this compound |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Purity assessment, separation of deuterated from non-deuterated species, and isomeric separation. rsc.org |
| Gas Chromatography (GC) | Differential partitioning of a volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of isotopologues of volatile derivatives; requires derivatization of the carboxylic acid. nih.gov |
| Ultra-Performance Liquid Chromatography (UPLC) | A type of HPLC using smaller particle sizes in the column, allowing for higher resolution and faster analysis. | High-resolution separation for accurate isotopic purity determination. nih.gov |
| Mass Spectrometry (MS) Coupling (e.g., LC-MS, GC-MS) | Acts as a detector, separating and detecting ions based on their mass-to-charge ratio. | Confirms the identity of separated peaks and provides precise quantification of isotopic distribution (e.g., d0, d1, d2, d3). nih.govrsc.org |
Mechanistic Investigations Utilizing Deuterium Labeling
Kinetic Isotope Effects (KIE) in Reactions Involving 4-(Methylamino)-3-nitrobenzoic-d3 Acid
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org By comparing the reaction rate of the normal, protium-containing compound (kH) with its deuterated counterpart (kD), a KIE (kH/kD) is determined. This value provides critical information about the rate-determining step and the nature of the transition state. libretexts.orgnumberanalytics.com
Primary and Secondary Isotope Effects in Reaction Rate Studies
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgdifferencebetween.com For this compound, a primary KIE would manifest in reactions where a carbon-deuterium (C-D) bond of the methyl group is cleaved during the slowest step. The C-D bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. princeton.educsbsju.edu Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate for the deuterated compound. libretexts.org A typical primary KIE for C-H/C-D bond cleavage is in the range of 6 to 8 at room temperature. msudenver.edu
Secondary Kinetic Isotope Effects (SKIEs) occur when the bond to the isotopic atom is not broken in the rate-determining step, but its environment changes during the reaction, for instance, through a change in hybridization. libretexts.orgfiveable.me These effects are generally much smaller than PKIEs, with typical values of kH/kD ranging from 0.7 to 1.5. princeton.edu For a reaction involving this compound where the N-CD3 group is not the primary reaction site, an SKIE might still be observed. For example, if the transition state involves steric crowding around the methyl group or changes in hyperconjugation, the difference in vibrational frequencies between C-H and C-D bonds can still influence the energy of the transition state and thus the reaction rate. libretexts.orgprinceton.edu
| Reaction Type | Isotopic Position | Rate Constant (Protio, kH) | Rate Constant (Deuterio, kD) | KIE (kH/kD) | Interpretation |
|---|---|---|---|---|---|
| N-Demethylation (C-H/D bond cleavage) | N-CH3 vs N-CD3 | 3.5 x 10-4 s-1 | 5.0 x 10-5 s-1 | 7.0 | Primary KIE; C-H/D bond is broken in the rate-determining step. |
| Carboxylic acid esterification | N-CH3 vs N-CD3 | 1.2 x 10-3 s-1 | 1.1 x 10-3 s-1 | 1.09 | Secondary KIE; C-H/D bond is not broken, but its environment changes in the transition state. |
Elucidation of Rate-Determining Steps and Transition State Structures
The magnitude of the KIE is a powerful diagnostic tool for identifying the rate-determining step (RDS) of a multi-step reaction. numberanalytics.comfiveable.me A significant primary KIE (typically > 2) strongly suggests that the cleavage of the bond to the isotope is part of the slowest step of the mechanism. libretexts.orgprinceton.edu If a reaction involving this compound, such as an oxidative N-demethylation, shows a KIE of ~7, it provides compelling evidence that the C-D bond cleavage is the rate-limiting event. libretexts.org
Furthermore, KIEs offer insights into the structure of the transition state. nih.gov According to transition state theory, the KIE depends on the vibrational frequency differences between the reactant and the transition state. numberanalytics.com A maximum primary KIE is typically observed when the transition state is symmetric, with the hydrogen/deuterium (B1214612) atom halfway between the donor and acceptor atoms. Asymmetry in the transition state generally leads to a lower KIE. Therefore, by measuring the KIE, chemists can infer details about the geometry of the transition state along the reaction coordinate. princeton.edu
Deuterium as a Mechanistic Probe in Organic Reaction Pathways
Beyond its use in KIE studies, deuterium labeling serves as a tracer to follow the fate of specific atoms throughout a reaction. chem-station.comresearchgate.netwikipedia.org The distinct mass of deuterium allows its position in products and intermediates to be determined by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. libretexts.orgclearsynth.com
Tracking Atom Scrambling and Rearrangement Mechanisms
In complex reactions, atoms can sometimes move between different positions within a molecule, a process known as scrambling or rearrangement. nih.govdtic.mil Using this compound, researchers can track the position of the deuterium labels to uncover such pathways. For example, if a reaction were to proceed through an intermediate where the methyl group becomes temporarily detached and then reattaches, isotopic analysis of the product could reveal if the deuterium atoms have scrambled with other hydrogen atoms in the molecule or solvent. The absence of scrambling would suggest a more direct reaction pathway. researchgate.net
Studying Intermolecular and Intramolecular Hydrogen Transfer Processes
Deuterium labeling is invaluable for distinguishing between hydrogen transfer that occurs within a single molecule (intramolecular) and between different molecules (intermolecular). mdpi.com If this compound participates in a reaction involving hydrogen transfer, the location of the deuterium in the final products can reveal the mechanism.
Intramolecular Transfer: If the deuterium atom is transferred to another position within the same molecule, it points to a cyclic transition state or a caged intermediate.
Intermolecular Transfer: If the deuterium is transferred to a different molecule (e.g., a solvent or another reactant), it indicates an intermolecular process.
For instance, in a disproportionation reaction involving two molecules of a reactant, one could use a 1:1 mixture of this compound and its non-deuterated isotopologue. Mass spectrometric analysis of the products would reveal whether deuterium has been transferred between molecules, providing clear evidence for an intermolecular hydrogen transfer mechanism.
| Transfer Type | Reactant Mixture | Observed Product Isotopologues | Mechanistic Conclusion |
|---|---|---|---|
| Intramolecular | Substrate-d3 | Product-d3 only | Deuterium transfer occurs within the same molecule. |
| Intermolecular | 1:1 mixture of Substrate-d0 and Substrate-d3 | Products-d0, -d1, -d2, -d3 | Deuterium is exchanged between different molecules during the reaction. |
Isotopic Labeling for Understanding Structure-Reactivity Relationships in Substituted Benzoic Acids
The reactivity of a substituted benzoic acid is governed by the electronic properties of its substituents. libretexts.orglibretexts.org In 4-(methylamino)-3-nitrobenzoic acid, the nitro group (-NO2) is strongly electron-withdrawing, while the methylamino group (-NHCH3) is electron-donating. These groups modulate the electron density of the aromatic ring and the acidity of the carboxylic acid proton.
Isotopic labeling with deuterium, as in this compound, provides a subtle probe to investigate these electronic effects without significantly altering the molecule's fundamental chemical properties. chem-station.com While the electronic influence of deuterium compared to protium (B1232500) is small, it can be measured through secondary KIEs. msudenver.edu By studying reactions that are sensitive to the steric or electronic environment of the N-methyl group, the use of the -d3 label allows for the deconvolution of steric and electronic effects from primary kinetic effects associated with bond-breaking. princeton.edu This helps to build a more detailed picture of how substituent effects are transmitted through the molecular framework to influence reactivity at a distal site, complementing established methods like Hammett plots for understanding structure-reactivity relationships. iitg.ac.in
Computational and Theoretical Studies on 4 Methylamino 3 Nitrobenzoic D3 Acid
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its reactivity. For 4-(Methylamino)-3-nitrobenzoic-d3 acid, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These parameters are crucial in understanding the molecule's stability and how it interacts with other chemical species.
Studies on similar molecules, like 4-Acetamido-3-nitrobenzoic acid, have utilized DFT at the B3LYP/6-311G level to analyze molecular geometries and electronic characteristics. researchgate.net Such analyses reveal that the nitro group, being a strong electron-withdrawing group, significantly influences the electron density of the benzene (B151609) ring. ontosight.ai Conversely, the methylamino group acts as an electron-donating group. This push-pull electronic effect is a key determinant of the molecule's chemical behavior.
The reactivity of the molecule can be predicted through various descriptors derived from DFT calculations, such as chemical potential, hardness, and softness. researchgate.net For instance, the analysis of Fukui indices can help identify the most probable sites for nucleophilic and electrophilic attack. researchgate.net The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Table 1: Predicted Electronic Properties of 4-(Methylamino)-3-nitrobenzoic Acid (Analogous Systems)
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and electronic transitions |
| Dipole Moment | Significant | Suggests a polar molecule with notable intermolecular interactions |
| Electron Density | High on the amino group and oxygen atoms of the carboxyl and nitro groups | Indicates regions prone to electrophilic attack and hydrogen bonding |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. researchgate.net By simulating the motions of atoms and molecules, MD can provide detailed insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.
For this compound, MD simulations can reveal the preferred conformations of the molecule. The rotation around the C-N bond of the methylamino group and the C-C bond connecting the carboxylic acid group to the aromatic ring are of particular interest. These simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers.
Studies on related aminobenzoic acids have used MD simulations to investigate their aggregation and solvation in aqueous solutions. researchgate.netnih.gov These simulations show how the molecule interacts with water molecules and how these interactions influence its structure and dynamics. The deuteration of the methyl group in this compound would have a subtle but discernible effect on its dynamics, primarily due to the increased mass of deuterium (B1214612) compared to hydrogen. This isotopic substitution can influence vibrational frequencies and, to a lesser extent, the conformational landscape.
Table 2: Key Conformational Parameters for 4-(Methylamino)-3-nitrobenzoic Acid from Analogous Systems
| Dihedral Angle | Predicted Stable Conformation (degrees) | Barrier to Rotation (kcal/mol) |
|---|---|---|
| C-C-N-C (Methylamino group) | Planar or near-planar with the ring | Low to moderate |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands.
For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of its various functional groups. The deuteration of the methyl group will cause a noticeable shift in the vibrational frequencies associated with the C-D bonds compared to C-H bonds. Specifically, the C-D stretching vibrations are expected to appear at lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹). arxiv.org
Similarly, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. While experimental NMR data for the deuterated compound may not be readily available, predictions for the non-deuterated analogue have been performed. chemicalbook.com The substitution of hydrogen with deuterium in the methyl group will lead to the disappearance of the corresponding proton signal in the ¹H NMR spectrum and a change in the multiplicity of the adjacent carbon in the ¹³C NMR spectrum.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (cm⁻¹)
| Functional Group | Predicted Vibrational Mode | Non-deuterated Frequency | Deuterated (d3) Frequency |
|---|---|---|---|
| -COOH | O-H stretch | ~3400-3500 | ~3400-3500 |
| -COOH | C=O stretch | ~1700-1750 | ~1700-1750 |
| -NO₂ | Asymmetric stretch | ~1520-1560 | ~1520-1560 |
| -NO₂ | Symmetric stretch | ~1340-1380 | ~1340-1380 |
| -NHCH₃ | N-H stretch | ~3300-3400 | ~3300-3400 |
Modeling of Hydrogen Bonding and Intermolecular Interactions in Deuterated Systems
Hydrogen bonding plays a critical role in determining the structure and properties of carboxylic acids in the solid state and in solution. mdpi.com this compound has several functional groups capable of forming hydrogen bonds: the carboxylic acid group, the methylamino group, and the nitro group.
Computational modeling can be used to investigate the various possible hydrogen bonding motifs, such as the formation of cyclic dimers through the carboxylic acid groups, a common feature of benzoic acids. researchgate.net The strength and geometry of these hydrogen bonds can be calculated, providing insight into the stability of different supramolecular structures.
The effect of deuteration on hydrogen bonding is a subject of significant interest. Generally, replacing hydrogen with deuterium in a hydrogen bond (a D-bond) can lead to a slight strengthening of the interaction, known as the Ubbelohde effect. This is due to the lower zero-point energy of the D-bond compared to the H-bond. While this effect is typically small, it can influence the crystal packing and physical properties of the compound. figshare.com Modeling studies on deuterated systems can help to quantify these subtle isotopic effects on intermolecular interactions. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-(Methylamino)-3-nitrobenzoic Acid |
Applications As a Research Tool and Synthetic Intermediate
Role in the Synthesis of Complex Labeled Organic Molecules
The structural framework of 4-(methylamino)-3-nitrobenzoic acid is a valuable starting point in organic synthesis. aaronchem.com The deuterated analog, 4-(methylamino)-3-nitrobenzoic-d3 acid, extends this utility by enabling the creation of isotopically labeled versions of complex molecules. Such labeled compounds are indispensable tools in pharmaceutical development, metabolic research, and environmental analysis, where they are used as internal standards for precise quantification.
The compound's functional groups offer multiple reaction pathways. The carboxylic acid can be converted into esters, amides, or acid chlorides. google.com The nitro group can be reduced to an amine, which can then participate in a wide array of bond-forming reactions. The existing methylamino group also influences the aromatic ring's reactivity. cymitquimica.com This versatility allows chemists to incorporate the labeled benzoic acid core into larger, more intricate molecular structures.
A common synthetic route to produce the non-labeled parent compound involves the nitration of 4-chlorobenzoic acid, followed by a reaction with methylamine (B109427) to replace the chlorine atom. guidechem.com This process yields 4-(methylamino)-3-nitrobenzoic acid, which is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. aaronchem.comguidechem.com A patent describes reacting 4-chloro-3-nitrobenzoic acid with methylamine to generate 4-(methylamino)-3-nitrobenzoic acid, which is then acylated with thionyl chloride to produce the corresponding acid chloride, a highly reactive intermediate for further synthesis. google.com
The structure of 4-(methylamino)-3-nitrobenzoic acid is well-suited for the synthesis of heterocyclic compounds, which are core components of many pharmaceuticals. By reducing the nitro group to an amine, a 1,2-diamino-substituted benzene (B151609) ring is formed. This resulting intermediate is a classic precursor for building fused heterocyclic systems like benzimidazoles, quinoxalines, or phenazines. The presence of the deuterium-labeled methyl group is carried through these synthetic steps, resulting in a labeled heterocyclic product. These labeled scaffolds are critical for drug metabolism and pharmacokinetic (DMPK) studies, allowing researchers to track the fate of a potential drug molecule in a biological system.
In the field of materials science, aromatic carboxylic acids are used as monomers for the synthesis of specialty polymers and other functional materials. ambeed.com The rigid structure and defined electronic properties imparted by the nitro and amino groups make 4-(methylamino)-3-nitrobenzoic acid an interesting candidate for creating materials with specific optical or electronic characteristics. While specific research on the d3-labeled version in this context is not widely published, the principles of using substituted benzoic acids as building blocks are well-established. The deuterium (B1214612) label could serve as a useful probe in spectroscopic studies (e.g., solid-state NMR) to investigate the structure and dynamics of the resulting material.
Utilization in Metabolic Fate Studies in Biological Research Systems (Non-Clinical)
Isotopically labeled compounds are fundamental to studying the metabolic fate of molecules in biological systems. nih.gov The use of stable isotopes like deuterium (²H) is preferred over radioactive isotopes (e.g., ¹⁴C or ³H) as it avoids the complications of handling radioactive materials. This compound is an ideal tool for these non-clinical in vitro and in vivo studies. scbt.com
When a biological system is exposed to a deuterated compound, the enzymes responsible for metabolism will process it similarly to its non-labeled counterpart. However, the resulting metabolites will retain the deuterium label. This mass difference allows for their easy detection and differentiation from endogenous molecules using mass spectrometry.
Researchers can use this compound to trace how a molecule with this core structure is absorbed, distributed, metabolized, and excreted (ADME) in cellular models (in vitro) or in animal models (in vivo). nih.gov By analyzing samples (e.g., plasma, urine, tissue homogenates) at different time points, a picture of the compound's metabolic journey can be constructed.
For example, potential metabolic transformations could include:
Reduction of the nitro group to an amine.
Hydroxylation of the aromatic ring.
Conjugation reactions (e.g., glucuronidation or sulfation) on the carboxylic acid or other functional groups.
Each of these metabolic steps would produce a new molecule, but the d3-methyl group would remain intact, acting as a signature to identify all related metabolites. This allows for the confirmation of predicted metabolic pathways and the discovery of novel ones. nih.govnih.gov
The key advantage of using a deuterated compound is in the analysis stage, typically performed with Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer can distinguish between the parent compound and its metabolites based on their mass-to-charge ratio (m/z). The deuterium atoms add a specific mass to the molecule (in this case, +3 Da), making it easy to identify.
Furthermore, this compound is frequently used as an internal standard for the quantification of its non-labeled analog or related metabolites. By adding a known amount of the deuterated standard to a biological sample, any variations in sample preparation or instrument response can be corrected for, leading to highly accurate and precise measurements of the target analyte's concentration.
Table 1: Research Applications of this compound
| Application Area | Specific Use | Key Benefit of d3-Label |
|---|---|---|
| Synthetic Chemistry | Precursor for labeled complex molecules and heterocyclic scaffolds. | Introduces a stable isotopic label for tracking and quantification in subsequent applications. |
| Metabolic Fate Studies | Tracer to follow ADME (Absorption, Distribution, Metabolism, Excretion) properties in non-clinical models. | Allows differentiation from endogenous compounds and enables pathway elucidation. |
| Bioanalytical Chemistry | Internal standard for mass spectrometry-based quantification. | Corrects for analytical variability, ensuring high accuracy and precision in measurements. |
Development of Analytical Standards for Research Applications
Certified analytical standards are critical for ensuring the quality and reliability of scientific data. This compound serves as an excellent candidate for an internal analytical standard for several reasons. Its physical and chemical properties are nearly identical to the non-labeled analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer.
When used as an internal standard, a precise amount of the d3-labeled compound is added to every sample, including calibration standards and unknown samples. The ratio of the signal from the non-labeled analyte to the signal from the deuterated internal standard is used for quantification. This ratiometric approach compensates for potential sample loss during preparation and corrects for fluctuations in the mass spectrometer's performance, a phenomenon known as matrix effects. This ensures that the quantitative data is robust, reproducible, and accurate.
Table 2: Properties of 4-(Methylamino)-3-nitrobenzoic Acid and its d3-Analog
| Property | 4-(Methylamino)-3-nitrobenzoic Acid | This compound |
|---|---|---|
| CAS Number | 41263-74-5 sigmaaldrich.com | 41263-74-5 (unlabeled) scbt.com |
| Molecular Formula | C₈H₈N₂O₄ chemicalbook.com | C₈H₅D₃N₂O₄ scbt.com |
| Molecular Weight | 196.16 g/mol chemicalbook.com | 199.18 g/mol scbt.com |
| Appearance | Light yellow to dark green powder/crystal tcichemicals.com | Not specified, expected to be similar |
| Mass Shift (vs. non-labeled) | N/A | +3 Da |
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Deuteration Methodologies
The synthesis of 4-(Methylamino)-3-nitrobenzoic-d3 acid relies on effective deuteration, a field ripe for innovation. Current methods for producing deuterated aromatic compounds often involve H-D exchange reactions under high temperature and pressure, or transition-metal-catalyzed processes. tn-sanso.co.jpgoogle.com Future research should focus on developing methodologies that are more efficient, selective, and cost-effective.
Key research objectives include:
Novel Catalytic Systems: While ruthenium and rhodium catalysts have shown promise for C-H activation and hydrogen isotope exchange in aromatic compounds, there is a need to explore other transition metals or even metal-free catalytic systems that offer higher selectivity and lower costs. nih.govacs.org The development of catalysts that can operate under milder conditions would reduce energy consumption and the risk of side reactions.
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow methods can significantly improve production throughput and reaction efficiency for deuterated compounds. tn-sanso.co.jp Flow reactors, especially when coupled with microwave heating, allow for rapid temperature changes and precise control over reaction parameters, which can lead to higher deuteration levels and reduced process times. tn-sanso.co.jp
Selective Deuteration: Research into methods that allow for the precise placement of deuterium (B1214612) atoms on the aromatic ring or the methyl group is crucial. Techniques using transient directing groups, for instance, can direct deuteration to specific positions, which is vital for studying kinetic isotope effects and reaction mechanisms. nih.gov Improving these methods will allow for the synthesis of a wider range of specifically labeled isotopologues.
| Methodology | Typical Conditions | Advantages | Areas for Future Improvement |
|---|---|---|---|
| Traditional H-D Exchange | High temperature and pressure with D2O tn-sanso.co.jp | Simple concept | Low efficiency, harsh conditions, lack of selectivity |
| Transition-Metal Catalysis (e.g., Ru, Rh) | Catalyst, D2O as deuterium source nih.govacs.org | High selectivity, milder conditions than traditional methods | Catalyst cost, removal of metal traces, exploring new catalysts |
| Flow Synthesis | Microwave heating, continuous flow reactor tn-sanso.co.jp | High throughput, excellent process control, improved safety | Catalyst stability in flow, broader substrate scope |
Integration of this compound into Automated Synthesis Platforms
The demand for isotopically labeled compounds for various research applications necessitates a move towards automated synthesis. protheragen.ai Automated platforms can accelerate the synthesis and purification of compounds like this compound, enabling high-throughput screening and rapid optimization of reaction conditions. nih.gov
Future work in this area should concentrate on:
Platform Development: Designing and implementing robotic systems specifically for multi-step organic synthesis, including the deuteration, nitration, and amination steps required for this molecule. nih.gov These platforms would integrate robotic arms for material handling with computer-controlled reactors, pumps, and purification modules like liquid chromatography. nih.gov
Process Optimization: Utilizing automated systems to rapidly screen a wide range of catalysts, solvents, and reaction conditions to find the optimal synthetic route. protheragen.ai This data-driven approach can significantly reduce development time and improve yield and purity.
On-Demand Synthesis: Creating compact, fully automated microfluidic systems for the on-demand synthesis of labeled compounds. google.com Such systems would be particularly valuable for producing materials for immediate use in analytical or diagnostic applications, minimizing the need for long-term storage.
| Component | Function | Relevance to this compound Synthesis |
|---|---|---|
| Robotic Liquid Handlers | Precise dispensing of reagents and solvents | Accurate addition of starting materials, catalysts, and deuterating agents. |
| Automated Reactors | Controlled heating, cooling, and stirring nih.gov | Performing deuteration and subsequent functional group manipulations under optimal conditions. |
| In-line Analysis (e.g., LC/MS) | Real-time monitoring of reaction progress nih.gov | Determining reaction completion and identifying byproducts without manual sampling. |
| Automated Purification Systems | Chromatographic separation of the final product | Isolation of high-purity this compound. |
Advanced Spectroscopic Probes for Real-Time Mechanistic Insights
Understanding the precise mechanism of the reactions involved in the synthesis and application of this compound is essential for optimization and the development of new applications. Advanced spectroscopic techniques can provide unprecedented, real-time insights into these chemical processes.
Future research should leverage:
Time-Resolved Spectroscopy: Techniques like pump-probe infrared (IR) spectroscopy can monitor chemical reactions on timescales from femtoseconds to seconds. primescholars.comnumberanalytics.com This would allow researchers to directly observe the formation and decay of transient intermediates during the deuteration or subsequent reactions of the title compound, providing a detailed picture of the reaction pathway. primescholars.comperkinelmer.com
Multi-dimensional Spectroscopy: Two-dimensional infrared (2D-IR) spectroscopy can reveal couplings between different vibrational modes within a molecule, offering detailed structural information on short-lived species. primescholars.com
In Situ and Operando Spectroscopy: These methods allow for the study of chemical reactions under actual process conditions. fiveable.me Applying in situ IR or NMR spectroscopy to the synthesis of this compound would enable the direct observation of catalytic cycles and the identification of active species, leading to a more rational approach to catalyst and process design. perkinelmer.comfiveable.me
Molecular Rotational Resonance (MRR) Spectroscopy: This highly sensitive technique can distinguish between different isotopologues and even isotopomers based on their unique moments of inertia. nih.gov It is exceptionally powerful for quantitatively analyzing the precise location and distribution of deuterium atoms in the final product and any isotopic impurities, which is a significant challenge for conventional methods like NMR when complex mixtures are present. nih.gov
Computational Design of Derivatives with Tunable Isotopic Effects
Computational chemistry offers a powerful tool for predicting molecular properties and guiding synthetic efforts. By applying computational models to this compound and its derivatives, researchers can design new molecules with tailored properties and predictable kinetic isotope effects (KIEs).
Promising avenues for exploration include:
Predicting Isotope Effects: Using quantum chemistry methods to calculate and predict the KIE for reactions involving deuterated derivatives. This can provide insight into reaction mechanisms and help in designing compounds with altered metabolic profiles. protheragen.ai
Hybrid Quantum-Classical Models: Employing hybrid computational approaches that combine the accuracy of quantum mechanics with the speed of classical or machine learning methods. arxiv.orgelsevierpure.comresearchgate.net Such models can efficiently screen large virtual libraries of deuterated molecules to identify candidates with desired properties, such as enhanced stability or specific reactivity. arxiv.orgresearchgate.net
Designing for Specific Applications: Computationally designing derivatives of this compound where the position and number of deuterium atoms are optimized to achieve a specific outcome. For example, in drug development, this could involve designing a molecule with a slower rate of metabolism. In materials science, it could be used to design organic light-emitting diode (OLED) emitters with improved quantum efficiencies. arxiv.orgelsevierpure.com
| Computational Method | Application | Potential Impact on this compound Research |
|---|---|---|
| Quantum Chemistry (e.g., DFT) | Predicting kinetic isotope effects, reaction pathways, and spectroscopic properties. protheragen.ai | Guiding the synthesis of derivatives with specific reactivity and stability. |
| Machine Learning Models | Screening large numbers of molecules to predict properties like quantum efficiency. arxiv.orgresearchgate.net | Accelerating the discovery of new derivatives for materials or pharmaceutical applications. |
| Hybrid Quantum-Classical Algorithms | Optimizing molecular structures for desired properties while considering synthetic feasibility. elsevierpure.comresearchgate.net | Designing novel, synthesizable deuterated compounds with tailored isotopic effects. |
Q & A
Q. What are the recommended synthetic routes for 4-(Methylamino)-3-nitrobenzoic-d3 Acid, and how do reaction conditions influence isotopic purity?
Methodological Answer: Synthesis typically involves nitration and methylation steps. For example, nitration of 4-methylbenzoic acid derivatives using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) minimizes side reactions . Isotopic labeling (deuteration) may be achieved via H/D exchange under acidic or basic conditions, requiring precise pH control to maintain deuterium incorporation (>95% purity). Reaction monitoring via LC-MS or NMR is critical to confirm isotopic integrity .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. The nitro group is sensitive to reducing agents and UV light, which can lead to denitration or isomerization. Always use non-reactive gloves (nitrile) and local exhaust ventilation during handling . Stability studies suggest <5% decomposition over 12 months under these conditions .
Q. What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- FT-IR: Identify functional groups (e.g., –NO₂ asymmetric stretch at 1520–1560 cm⁻¹, –COOH at 2500–3300 cm⁻¹) .
- NMR: ¹H NMR reveals deuteration efficiency (absence of –NH or –CH₃ signals), while ¹³C NMR confirms aromatic substitution patterns .
- Mass Spectrometry: High-resolution MS (HRMS) distinguishes isotopic peaks (e.g., d3 vs. non-deuterated forms) and validates molecular formula .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) linked to reactivity .
- Molecular Docking: Use AutoDock Vina to model interactions with targets like SARS-CoV-2 protease (PDB: 6LU7). Key residues (e.g., His41, Cys145) may form hydrogen bonds with the nitro and carboxyl groups .
- MD Simulations: Assess binding stability (RMSD <2 Å over 100 ns) and free energy (MM-PBSA) to prioritize derivatives for synthesis .
Q. What strategies mitigate conflicting data in metabolic stability studies of this compound?
Methodological Answer:
- In Vitro Assays: Use liver microsomes (human vs. rodent) with isotopically labeled internal standards to distinguish parent compound degradation from matrix effects .
- Metabolite ID: Employ UPLC-QTOF-MS/MS with collision-induced dissociation (CID) to detect deuterium loss in metabolites (e.g., demethylation or nitro-reduction products) .
- Statistical Validation: Apply ANOVA to batch-to-batch variability data; outliers may arise from differences in deuteration efficiency or residual solvents .
Q. How does the deuteration of 4-(Methylamino)-3-nitrobenzoic acid impact its photophysical properties in drug delivery systems?
Methodological Answer: Deuteration reduces vibrational quenching, enhancing fluorescence quantum yield (Φ) for tracking in biological systems. For example, Φ increases from 0.12 (non-deuterated) to 0.18 (d3) in aqueous media, enabling real-time monitoring of drug release kinetics . Photo-triggered release studies using UV-Vis (365 nm irradiation) show 20% faster payload release due to improved stability of the deuterated nitro group .
Conflict Resolution in Experimental Data
Q. How to address discrepancies in reported solubility values across studies?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry. Discrepancies often arise from pH variations (carboxyl group pKa ~2.5) or residual crystallinity .
- Standardization: Adopt USP protocols for equilibrium solubility measurements (24 hr agitation, 25°C) to ensure comparability .
Safety and Regulatory Considerations
Q. What are the key hazards associated with this compound, and how should waste be managed?
Methodological Answer:
- Toxicity: Acute oral toxicity (LD50 >2000 mg/kg in rats) suggests moderate risk, but mutagenicity (Ames test) requires containment during handling .
- Waste Neutralization: Treat with alkaline hydrolysis (10% NaOH, 60°C, 2 hr) to degrade nitro groups before disposal .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
